Methyl 7-fluoro-4-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate
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Overview
Description
Methyl 7-fluoro-4-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry due to their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-fluoro-4-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as a 2-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Pyrazole Moiety: The pyrazole ring is typically introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, followed by alkylation to attach the methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-4-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxylated derivatives
Reduction Products: Reduced forms of the compound, such as alcohols or amines
Substitution Products: Substituted derivatives with new functional groups replacing the fluorine atom or other reactive sites
Scientific Research Applications
Methyl 7-fluoro-4-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 7-fluoro-4-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chloro-4-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate
- Methyl 7-bromo-4-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate
- Methyl 7-iodo-4-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Uniqueness
Methyl 7-fluoro-4-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 7-fluoro-4-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-18-7-10(6-17-18)8-19-9-14(15(20)21-2)22-13-5-11(16)3-4-12(13)19/h3-7,14H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIADCMABQGRJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC(OC3=C2C=CC(=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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